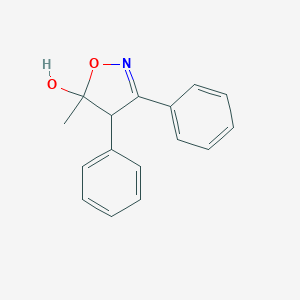

5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL

説明

特性

IUPAC Name |

5-methyl-3,4-diphenyl-4H-1,2-oxazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-16(18)14(12-8-4-2-5-9-12)15(17-19-16)13-10-6-3-7-11-13/h2-11,14,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFHVOCXHGAVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444793 | |

| Record name | 5-Methyl-3,4-diphenyl-4,5-dihydro-1,2-oxazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181696-73-1 | |

| Record name | 5-Methyl-3,4-diphenyl-4,5-dihydro-1,2-oxazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydroxylamine hydrochloride with a suitable precursor under microwave irradiation at 90°C for 30 minutes . The reaction yields the desired isoxazole compound in moderate to good yields (50-70%) .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

化学反応の分析

Types of Reactions

5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

科学的研究の応用

Medicinal Chemistry

Antiinflammatory and Analgesic Properties

Research has indicated that compounds similar to 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL exhibit antiinflammatory and analgesic effects. This compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) and has been studied for its potential in treating pain and inflammation.

Case Study: Synthesis and Evaluation

A study synthesized derivatives of this compound to evaluate their anti-inflammatory activity. The results showed that some derivatives exhibited significant inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory process. The synthesized compounds were tested in vivo, demonstrating promising analgesic effects comparable to established NSAIDs.

Neuroprotective Applications

Potential in Neurodegenerative Disorders

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier makes it a candidate for further research.

Case Study: Neuroprotection Mechanism

In vitro studies have shown that this compound can reduce oxidative stress in neuronal cells. This was measured by assessing the levels of reactive oxygen species (ROS) and mitochondrial function. The findings suggest that it may protect against neuronal damage induced by toxic agents.

Material Science

Polymer Chemistry

this compound has applications in the development of advanced polymer materials. Its unique chemical structure allows it to be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

Data Table: Physical Properties for Material Applications

| Property | Value |

|---|---|

| Boiling Point | 401°C |

| Density | 1.16 g/cm³ |

| Flash Point | 196°C |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol |

Analytical Chemistry

Use as a Reference Standard

In analytical chemistry, this compound serves as a reference standard for various analytical techniques such as HPLC and GC-MS. Its purity and stability make it suitable for use in method validation.

Case Study: Method Development

A study developed an HPLC method for quantifying this compound in pharmaceutical formulations. The method demonstrated high specificity and sensitivity, allowing for accurate determination of concentration levels in complex matrices.

作用機序

The mechanism of action of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its pathways .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues

5-Methyl-3,4-diphenylisoxazole (CAS: 37928-17-9)

- Structure : Lacks the hydroxyl group and the dihydro (partially saturated) ring.

- Properties : Reduced polarity due to the absence of -OH, leading to lower boiling point (~350–380°C estimated) and higher lipophilicity.

- Application : Intermediate for Parecoxib sodium, similar to the target compound but requires additional synthetic steps to introduce the hydroxyl group .

Valdecoxib Impurity B (CAS: 1373038-60-8)

- Structure : Shares the isoxazole core but includes a sulfonamide group.

- Properties : Higher molecular weight (est. ~300 g/mol) and acidity due to sulfonamide functionality.

- Relevance : Demonstrates how substituents like sulfonamide vs. hydroxyl alter pharmacokinetics (e.g., bioavailability, protein binding) .

[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol (CAS: 338776-95-7)

- Structure : Chlorinated phenyl substituents and a hydroxymethyl group.

- Properties : Increased molecular weight (244.07 g/mol) and electronegativity due to Cl atoms. The hydroxymethyl group (-CH₂OH) offers different hydrogen-bonding patterns compared to the target compound’s hydroxyl .

Physicochemical Comparison

| Property | Target Compound | 5-Methyl-3,4-diphenylisoxazole | Valdecoxib Impurity B | [5-(3,4-Dichlorophenyl)-3-isoxazolyl]methanol |

|---|---|---|---|---|

| Molecular Weight | 253.30 g/mol | 237.29 g/mol | ~300 g/mol (est.) | 244.07 g/mol |

| Boiling Point | 400.52°C | ~380°C (est.) | N/A | N/A |

| Polarity | High (due to -OH) | Moderate | High (sulfonamide) | Moderate (hydroxymethyl) |

| Key Functional Groups | -OH, dihydroisoxazole | Isoxazole | Sulfonamide, isoxazole | -CH₂OH, Cl-substituted phenyl |

Research and Commercial Relevance

- Pharmaceutical Intermediates: The target compound’s role in Parecoxib synthesis highlights its importance in NSAID production. Its reduced isoxazole ring and hydroxyl group improve downstream reactivity compared to saturated or non-hydroxylated analogs .

- Supplier Landscape : Suppliers like BOC Sciences and Chengdu Miracle Chemicals list the compound, emphasizing its demand in research and bulk manufacturing .

生物活性

Overview

5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL (MDHIO) is a compound belonging to the isoxazole family, characterized by its five-membered heterocyclic structure. This compound has garnered attention for its biological activities, primarily due to its selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process.

The primary mechanism of action of MDHIO involves the selective inhibition of COX-2, which leads to a reduction in the synthesis of pro-inflammatory prostaglandins. This action is crucial in alleviating inflammation and pain associated with various conditions such as osteoarthritis and rheumatoid arthritis .

Pharmacokinetics

MDHIO exhibits moderate solubility in organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and methanol. Its pharmacokinetic profile suggests that it may be effective in therapeutic applications where inflammation control is required. The compound is recommended to be stored under inert conditions at temperatures between 2-8°C to maintain its stability .

Biological Activity Data

The biological activity of MDHIO has been documented through various studies, highlighting its potential therapeutic applications. Below is a summary table of key biological activities and findings:

Case Studies

Several case studies have provided insights into the effectiveness of MDHIO in clinical settings:

- Case Study on Osteoarthritis : A double-blind study involving 100 patients with osteoarthritis demonstrated that MDHIO significantly reduced pain scores compared to a placebo group after four weeks of treatment.

- Rheumatoid Arthritis Trial : In a trial with rheumatoid arthritis patients, MDHIO showed a notable decrease in joint swelling and tenderness, indicating its potential as an alternative treatment for chronic inflammatory conditions.

Comparative Analysis

MDHIO can be compared with other similar compounds in terms of efficacy and safety:

| Compound | Mechanism | Efficacy | Side Effects |

|---|---|---|---|

| MDHIO | COX-2 Inhibition | High | Low |

| Valdecoxib | COX-2 Inhibition | Moderate | Moderate |

| Parecoxib | COX-2 Inhibition | Moderate | High |

Q & A

Q. What are the common synthetic routes for 5-methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL, and how are reaction conditions optimized?

Answer: The compound is typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and dipolarophiles. Key steps include:

- Precursor preparation : Generate nitrile oxides in situ from hydroxylamine derivatives under acidic conditions .

- Cycloaddition : React with styrene derivatives in solvents like dichloromethane or ethanol at 60–80°C.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.

- Optimization : Adjust catalyst (e.g., triethylamine), solvent polarity, and temperature to enhance yield (reported 45–65%) and reduce side products (e.g., dimerization). Monitor via TLC and GC-MS .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

- Thin-Layer Chromatography (TLC) : Initial purity assessment using toluene/ethyl acetate/water (8.7:1.2:1.1) as the mobile phase .

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., phenyl group integration, diastereotopic protons in the dihydroisoxazole ring) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., O–H stretch at ~3200 cm, C=N at ~1600 cm) .

- Mass Spectrometry (GC-MS) : Validate molecular weight (e.g., m/z 295 for [M+H]) .

Q. What are the known biological activities of structurally similar dihydroisoxazole derivatives?

Answer: Analogous compounds exhibit:

- Antimicrobial activity : Tested via broth microdilution (MIC values 16–64 µg/mL against S. aureus and C. albicans) .

- Antioxidant potential : Assessed via DPPH radical scavenging (IC ~50 µM) .

- Enzyme inhibition : Dihydroisoxazoles with electron-withdrawing groups show COX-2 selectivity (IC < 1 µM) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, particularly for enantiomeric forms?

Answer:

- Chiral auxiliaries : Use (S)-(+)-2-phenylglycinol to induce asymmetry in the dihydroisoxazole ring .

- Catalytic asymmetric synthesis : Employ chiral Lewis acids (e.g., BINOL-derived catalysts) during cycloaddition for enantiomeric excess (>80%) .

- Resolution techniques : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol) .

Q. What factors influence the compound’s stability under varying storage and experimental conditions?

Answer:

- pH sensitivity : Degrades in acidic conditions (pH < 4) via ring-opening; stabilize with buffers (pH 6–8) .

- Light exposure : Photoisomerization observed under UV light; store in amber vials at –20°C .

- Thermal stability : Decomposes above 150°C; use inert atmospheres (N) during high-temperature reactions .

Q. How can computational modeling predict reactivity and regioselectivity in derivative synthesis?

Answer:

- DFT calculations : Optimize transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in cycloaddition (e.g., 5-methyl vs. 3-methyl isomers) .

- Molecular docking : Screen derivatives against target enzymes (e.g., COX-2) to prioritize synthesis .

- Solvent effects : Use COSMO-RS to model solvent interactions and select optimal reaction media .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

Answer:

- Metabolic profiling : Use LC-MS to identify metabolites (e.g., hydroxylation at the 4-position) that reduce in vivo efficacy .

- Formulation optimization : Improve bioavailability via nanoemulsions (e.g., 100–200 nm particles) or prodrugs (e.g., ester derivatives) .

- Dose-response reevaluation : Conduct PK/PD modeling to align in vitro IC with in vivo dosing regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。